N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide is a chemical compound that features a triazole ring and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the Triazole to the Ethyl Chain: The triazole ring is then alkylated with an ethyl halide to form the N-(2-(2H-1,2,3-triazol-2-yl)ethyl) intermediate.
Coupling with 3,4-Dichlorobenzoyl Chloride: The final step involves the reaction of the intermediate with 3,4-dichlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole or benzamide moieties.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzamide moiety can also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-dichlorobenzamide
- N-(2-(4H-1,2,3-triazol-4-yl)ethyl)-3,4-dichlorobenzamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide is unique due to the specific position of the triazole ring and the dichlorobenzamide moiety. This unique structure can result in different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOVATJYZKAURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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